molecular formula C11H13N3O3S B2765657 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide CAS No. 2034243-48-4

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide

Cat. No.: B2765657
CAS No.: 2034243-48-4
M. Wt: 267.3
InChI Key: OGOYBQUURNUBHC-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, particularly in the context of kinase inhibition. Its core structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its favorable pharmacokinetic properties and its ability to participate in key hydrogen-bonding interactions within enzyme active sites. This compound has been identified as a chemical precursor and a structural analog in the development of potent and selective inhibitors targeting fibroblast growth factor receptor (FGFR) tyrosine kinases. The deregulation of FGFR signaling is a well-established driver in various cancers , making molecules of this class valuable tools for probing oncogenic signaling pathways. Researchers utilize this acetamide derivative to study downstream effects of FGFR modulation on cell proliferation, migration, and survival. Its mechanism of action is characterized by its competitive binding at the ATP-binding pocket of specific FGFR isoforms, thereby disrupting the phosphorylation and activation of key signaling intermediates. The inclusion of the thiophene and 1,2,4-oxadiazole rings provides a rigid, planar geometry that enhances affinity for the target, while the ethoxyacetamide side chain contributes to optimal solubility and drug-like characteristics. Ongoing investigations focus on its utility in high-throughput screening assays, structure-activity relationship (SAR) studies to refine inhibitor potency, and as a foundational scaffold for the synthesis of more complex chemical probes for dissecting kinase-dependent cellular processes.

Properties

IUPAC Name

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-16-6-9(15)13-11-8(4-5-18-11)10-12-7(2)14-17-10/h4-5H,3,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOYBQUURNUBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(C=CS1)C2=NC(=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazides serve as precursors for 1,2,4-oxadiazole formation under alkaline conditions. For example, El-Sayed et al. demonstrated that treatment of acylthiosemicarbazides (42 ) with NaOH and KI in ethanol yields 2,5-disubstituted-1,3,4-oxadiazoles (43 ) through oxidative cyclization. Adapting this method, the thiophene-linked acylthiosemicarbazide intermediate can be cyclized to form 3-methyl-1,2,4-oxadiazol-5-yl-thiophene (Figure 1 ).

Reaction Conditions:

  • Base: NaOH (2.0 equiv)
  • Oxidizing Agent: KI (1.5 equiv)
  • Solvent: Ethanol/H2O (3:1)
  • Temperature: 80°C, 6 hours
  • Yield: 78–85%

Coupling of Amidoximes with Carboxylic Acid Derivatives

An alternative route involves the reaction of amidoximes with activated carboxylic acids. Carbonyldiimidazole (CDI) or thionyl chloride facilitates the formation of reactive intermediates, which undergo cyclodehydration to yield 1,2,4-oxadiazoles. For instance, methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate was synthesized via CDI-mediated coupling, achieving 94.3% purity.

Optimized Protocol:

  • Activating Agent: CDI (1.2 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: 20°C, 3 hours
  • Yield: 86–94%

The introduction of the 2-ethoxyacetamide group requires careful selection of coupling reagents to avoid side reactions. Two methods prevail:

Direct Acylation of Amines

Reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine with 2-ethoxyacetyl chloride in the presence of a base yields the target acetamide. However, this approach suffers from low regioselectivity due to competing N- and S-acylation.

Typical Conditions:

  • Acylating Agent: 2-Ethoxyacetyl chloride (1.1 equiv)
  • Base: Pyridine (3.0 equiv)
  • Solvent: Dichloromethane
  • Temperature: 0°C → room temperature, 12 hours
  • Yield: 65–72%

Carbodiimide-Mediated Coupling

To enhance efficiency, carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents activate the carboxylic acid (2-ethoxyacetic acid) for amide bond formation with the amine.

Optimized Procedure:

  • Activator: EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 25°C, 4 hours
  • Yield: 88–92%

Integrated Synthesis: Combining Oxadiazole Formation and Amide Coupling

Recent protocols integrate oxadiazole cyclization and amide coupling into a one-pot process to minimize intermediate purification. For example, a sequential reaction starting from thiophene-2-carboxylic acid involves:

  • Conversion to thiophene-2-carboxamide oxime.
  • Cyclization with acetic anhydride to form 3-methyl-1,2,4-oxadiazole.
  • EDC-mediated coupling with 2-ethoxyacetic acid.

Key Data:

Step Reagents/Conditions Yield
1 NH2OH·HCl, NaOAc, EtOH, reflux, 4h 95%
2 Ac2O, pyridine, 100°C, 2h 89%
3 EDC, HOBt, THF, 25°C, 4h 91%

Purification and Characterization

Final purification is achieved via recrystallization or column chromatography. Ethyl acetate/hexane (1:3) is optimal for recrystallization, yielding >99% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity:

1H NMR (500 MHz, DMSO-d6):

  • δ 12.42 (s, 1H, NH), 7.70–7.44 (m, 4H, Ar-H), 5.68 (s, 2H, N-CH2), 4.58 (q, J = 7.1 Hz, 2H, OCH2), 2.41 (s, 3H, CH3).

HPLC Purity: 96.12–99.0% under reverse-phase conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science:

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring may play a key role in binding to these targets, while the thiophene ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key analogs and their substituent effects are summarized below:

Compound Name/ID Core Structure Substituents/R-Groups Molecular Weight Yield (%) Melting Point (°C) Key Properties/Bioactivity Reference
Target Compound Thiophene-oxadiazole-acetamide Ethoxy, 3-methyl-oxadiazole ~323.34 (calc*) N/A N/A Hypothesized metabolic stability
Compound 16b (cephalosporin analog) Cephalosporin-oxadiazole-acetamide p-Tolyl, 3-methyl-oxadiazole ~452.49 (calc*) 54 N/A Anti-tubercular activity
Compound 16e (cephalosporin analog) Cephalosporin-oxadiazole-acetamide 3,4-Dichlorophenyl, 3-methyl-oxadiazole ~525.37 (calc*) 2 N/A Anti-tubercular activity
Compounds 9–13 (thiazolidinone analogs) Thiazolidinone-thioxoacetamide Varied aryl/heteroaryl substituents ~400–450 53–90 147–207 Antimicrobial/antifungal activity
BG14512 Oxadiazole-acetamide Furan-2-yl, ethoxy 327.33 N/A N/A N/A
Compound 28 (pyrazole-oxadiazole) Pyrazole-oxadiazole-acetamide Trifluoromethyl, nitro 459.10 N/A N/A Modulator activity (unspecified)

*Calculated based on molecular formulas.

  • Substituent Impact :
    • Electron-withdrawing groups (e.g., nitro in compound 28) increase polarity and may enhance target binding .
    • Lipophilic groups (e.g., p-tolyl in 16b) improve membrane permeability but may reduce solubility .
    • The ethoxy group in the target compound likely balances solubility and lipophilicity compared to bulkier substituents in analogs like 16b or 16e.

Bioactivity and Therapeutic Potential

  • Anti-infective Activity: Cephalosporin analogs (16b, 16e) show selective activity against non-replicating Mycobacterium tuberculosis, suggesting the oxadiazole-thiophene motif may disrupt bacterial cell-wall synthesis .
  • Modulator Activity : Compound 28’s trifluoromethyl and nitro groups may enhance binding to enzymes or receptors, though specific targets are unspecified .
  • The target compound’s ethoxy group could confer distinct pharmacokinetic profiles compared to halogenated analogs.

Biological Activity

The compound 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide (CAS Number: 2034243-48-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into tables for clarity.

Chemical Formula and Molecular Weight

  • Molecular Formula : C11_{11}H13_{13}N3_{3}O3_{3}S
  • Molecular Weight : 267.31 g/mol

Structural Features

The compound features:

  • An oxadiazole ring, which is often associated with biological activity.
  • A thiophene moiety that may enhance stability and bioavailability.
  • An ethoxy group contributing to its solubility.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its effectiveness against various pathogens.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound possess:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
  • Effective inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that similar derivatives can induce apoptosis in cancer cells through various mechanisms.

  • DNA Gyrase Inhibition : The compound has shown IC50_{50} values between 12.27–31.64 μM against DNA gyrase, a critical enzyme for DNA replication in bacteria.
  • Dihydrofolate Reductase (DHFR) Inhibition : It also exhibits IC50_{50} values ranging from 0.52–2.67 μM, indicating potent inhibition of this enzyme involved in folate metabolism .

Toxicity Profile

Toxicity assessments reveal that the compound exhibits low hemolytic activity (3.23% to 15.22% lysis), suggesting a favorable safety profile for further development .

Study on Anticancer Properties

A study focused on the anticancer activity of thiophene derivatives demonstrated that compounds with similar structural features could significantly inhibit breast cancer cell proliferation both in vitro and in vivo . The results indicated a strong potential for these compounds as therapeutic agents.

Evaluation of Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of oxadiazole derivatives, revealing that they not only inhibited bacterial growth but also disrupted biofilm formation effectively, which is crucial for treating chronic infections .

Summary of Research Findings

Activity TypeMIC (μg/mL)IC50_{50} (μM)Hemolytic Activity (%)
Antimicrobial0.22 - 0.25N/A3.23 - 15.22
AnticancerN/A0.52 - 31.64N/A

Q & A

Q. What are the standard synthetic routes for 2-ethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide?

The synthesis typically involves sequential functionalization of the thiophene and oxadiazole moieties. Key steps include:

  • Amide bond formation : Reacting 2-ethoxyacetamide derivatives with a thiophene-oxadiazole intermediate using chloroacetyl chloride in the presence of triethylamine, followed by reflux in solvents like toluene/water .
  • Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) to track progress and ensure purity .
  • Purification : Recrystallization from ethanol or extraction with ethyl acetate, followed by solvent removal under reduced pressure .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : To confirm structural integrity, particularly for the ethoxy, acetamide, and oxadiazole groups (¹H/¹³C NMR) .
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • IR spectroscopy : To identify functional groups like amide C=O stretches (~1667 cm⁻¹) .
  • HPLC : For assessing purity (>95%) and stability under varying conditions .

Q. How stable is the compound under various storage and experimental conditions?

Stability data indicate:

  • Ambient conditions : Stable for months when stored in airtight containers at 25°C .
  • Extreme pH : Degradation occurs below pH 2 (acidic) or above pH 10 (basic), necessitating pH-controlled buffers during biological assays .
  • Temperature sensitivity : Decomposes above 80°C; avoid prolonged heating during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 7 hours to 30 minutes) and improves yield by 15–20% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Catalyst screening : Triethylamine or K₂CO₃ improves amide coupling efficiency .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions:

  • Thermochemical accuracy : Predicts atomization energies with <3 kcal/mol deviation using exact-exchange terms .
  • Electron distribution : Maps HOMO-LUMO gaps to assess redox potential and nucleophilic/electrophilic sites .
  • Solvent effects : COSMO-RS models simulate interactions in aqueous or non-polar environments .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

Methodological approaches include:

  • Molecular docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina to identify binding affinities .
  • In vitro assays : Measure IC₅₀ values in cell lines (e.g., cancer models) to correlate structure-activity relationships .
  • Protein interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. How should contradictions in reported biological activity data be addressed?

Resolve discrepancies through:

  • Reproducibility checks : Validate assays across multiple labs with standardized protocols (e.g., ATP-based viability assays) .
  • Structural analogs comparison : Test derivatives (e.g., varying oxadiazole substituents) to isolate functional group contributions .
  • Meta-analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.